Product packaging for 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 14180-45-1)

1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole

Cat. No.: B15056523
CAS No.: 14180-45-1
M. Wt: 238.29 g/mol
InChI Key: WOMDKZPPJCZPCR-UHFFFAOYSA-N
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Description

1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a privileged benzimidazole scaffold, a structure known for its wide range of biological activities and its presence in several pharmacologically active molecules . The benzimidazole core is recognized for its ability to interact with biological targets through various mechanisms, including hydrogen bonding, π-π stacking, and metal ion coordination . The specific 1-benzyl and 2-hydrazinyl substitutions on this molecule make it a highly valuable synthetic intermediate. The reactive hydrazinyl group serves as a key functional handle for further chemical modifications, allowing researchers to synthesize diverse libraries of derivatives, such as hydrazone-based ligands or fused heterocyclic systems, for structure-activity relationship (SAR) studies . This is particularly relevant in oncology research, where benzimidazole derivatives have demonstrated potent anticancer activities through mechanisms like DNA interaction, topoisomerase enzyme inhibition, and modulation of key cellular pathways . This product is intended for research applications as a building block in organic synthesis and for the investigation of new bioactive molecules. It is supplied as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N4 B15056523 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole CAS No. 14180-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14180-45-1

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

(1-benzylbenzimidazol-2-yl)hydrazine

InChI

InChI=1S/C14H14N4/c15-17-14-16-12-8-4-5-9-13(12)18(14)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)

InChI Key

WOMDKZPPJCZPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NN

Origin of Product

United States

Chemical Reactivity and Transformations of 1 Benzyl 2 Hydrazinyl 1h Benzo D Imidazole

Reactions at the Hydrazinyl Moiety

The exocyclic hydrazinyl group (-NHNH₂) is the most reactive site for many transformations, serving as a versatile handle for derivatization and cyclization reactions. Its nucleophilic character is central to its reactivity profile.

Condensation Reactions with Aldehydes and Ketones for Schiff Base Formation

The terminal amino group of the hydrazinyl moiety readily undergoes condensation with the carbonyl group of aldehydes and ketones. This reaction, typically carried out in a suitable solvent like ethanol (B145695) under reflux, results in the formation of the corresponding N-((1-benzyl-1H-benzo[d]imidazol-2-yl)hydrazono) derivatives, commonly known as Schiff bases or hydrazones. scispace.comwikipedia.org This transformation is a robust and high-yielding method for elaborating the core structure.

The general reaction involves the nucleophilic attack of the primary amine of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by dehydration to yield the final Schiff base. A variety of aromatic and aliphatic aldehydes and ketones can be employed, leading to a wide array of derivatives. scispace.comglobalresearchonline.net

Table 1: Examples of Schiff Base Formation from 2-Hydrazinobenzimidazole Analogs

Reactant 1 Reactant 2 (Aldehyde/Ketone) Solvent Conditions Product Type
2-Hydrazinobenzimidazole Benzaldehyde Ethanol Reflux (E)-1-((1H-benzo[d]imidazol-2-yl)imino)-1-phenylmethane
2-Hydrazinobenzimidazole 4-Nitrobenzaldehyde Ethanol Reflux (E)-1-((1H-benzo[d]imidazol-2-yl)imino)-1-(4-nitrophenyl)methane
2-Hydrazinobenzimidazole Acetone Ethanol Reflux propan-2-one (1H-benzo[d]imidazol-2-yl)hydrazone

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazole (B372694), Triazine)

The hydrazinyl group is a key precursor for the synthesis of various fused and appended heterocyclic systems through cyclization reactions. The two adjacent nitrogen atoms of the hydrazine can act as bidentate nucleophiles to react with appropriate bifunctional electrophiles.

Pyrazole Formation: A common and well-established reaction is the cyclocondensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or other β-diketones. uobabylon.edu.iq This reaction proceeds in neutral or acidic media to form 2-(3,5-disubstituted-1H-pyrazol-1-yl)benzimidazole derivatives. researchgate.net The reaction mechanism involves initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable pyrazole ring. nih.gov

Triazine and Triazole Formation: The hydrazinyl moiety can also be used to construct five- and six-membered rings containing three nitrogen atoms. For instance, condensation of 2-hydrazinobenzimidazoles with reagents like ethyl chloroformate or diethyl oxalate (B1200264) can lead to the formation of 1,2,4-triazolo- and 1,2,4-triazino-fused systems, respectively. globalresearchonline.net Similarly, reaction with orthoesters can yield fused triazole rings. The specific product formed often depends on the reaction conditions and the cyclizing agent employed. masterorganicchemistry.comnih.gov

Table 2: Examples of Cyclization Reactions

Starting Material Reagent Product Type Reference
2-Hydrazinobenzimidazole Acetylacetone 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole globalresearchonline.net
2-Hydrazinobenzimidazole Diethyl oxalate 1,2,4-Triazino-fused benzimidazole (B57391) globalresearchonline.net

Oxidative Transformations (e.g., Aerobic Oxidation)

The hydrazinyl group is susceptible to oxidation. Studies on the closely related 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole have provided insight into its aerobic oxidation. researchgate.netdrugsandalcohol.ie Such reactions can be complex, potentially leading to the elimination of the hydrazino group and the formation of the corresponding 2-H-benzazole. researchgate.net In some cases, oxidation can proceed through the formation of hetarenediazonium salt intermediates. researchgate.net For example, oxidation with selenium dioxide in the presence of cuprous chloride has been shown to convert 2-benzimidazolylhydrazines into the corresponding 2-chloro derivatives. researchgate.net The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Reactivity of the Benzimidazole Ring System

While the hydrazinyl group is often the primary site of reaction, the benzimidazole ring itself possesses distinct reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Studies

The benzimidazole ring system can undergo electrophilic aromatic substitution on the fused benzene (B151609) ring. The imidazole (B134444) portion is generally deactivated towards electrophilic attack, especially under acidic conditions where the pyridine-like nitrogen at position 3 becomes protonated. Therefore, substitution occurs preferentially at the 4, 5, 6, and 7 positions. The combined electronic effects of the N-benzyl group and the C2-hydrazinyl group influence the precise location of substitution. The hydrazinyl group, being an electron-donating group through resonance, tends to activate the ring towards electrophilic attack.

Studies on related benzimidazole systems have demonstrated this reactivity pattern. For instance, the aqueous bromination of 1-methylbenzimidazole (B167850) results in substitution on the benzene ring. rsc.org Furthermore, an unexpected nitration at the 4-position was observed during the non-aqueous diazotization of a 2-amino-5,6-dichlorobenzimidazole ribonucleoside, highlighting the susceptibility of the benzo moiety to electrophilic attack under certain conditions. scispace.com For 1-benzyl-2-hydrazinyl-1H-benzo[d]imidazole, electrophilic substitution is predicted to occur on the benzene portion of the benzimidazole core.

Nucleophilic Attack at C2 Position

The C2 carbon of the benzimidazole ring is electrophilic and can be susceptible to nucleophilic attack, particularly when a good leaving group is present at this position. While the hydrazinyl group is not an effective leaving group on its own, it can be readily transformed into an excellent one.

This is achieved through diazotization, a reaction with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid). The terminal amine of the hydrazinyl group reacts to form a diazonium salt intermediate, 1-benzyl-1H-benzo[d]imidazol-2-yldiazonium. This diazonium cation contains a dinitrogen (N₂) moiety, which is one of the best known leaving groups in organic chemistry.

Once formed, the diazonium salt is highly reactive and can be displaced by a wide variety of nucleophiles in reactions analogous to the Sandmeyer reaction. masterorganicchemistry.com This two-step sequence provides a powerful method for introducing diverse substituents at the C2 position. For example, treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively. This method has been successfully applied to 2-aminobenzimidazole (B67599) derivatives to install halogen atoms at the C2 position. scispace.com

Rearrangement Reactions Involving the Benzimidazole Scaffold

While specific rearrangement reactions starting directly from this compound are not extensively documented in the reviewed literature, the inherent stability and aromaticity of the benzimidazole core suggest that rearrangements would require significant energy input or specific catalytic conditions. However, rearrangements in related heterocyclic systems containing the benzimidazole moiety have been observed, indicating the potential for such transformations.

One notable example involves the rearrangement of 1,5-benzodiazepine derivatives to form substituted benzimidazoles. For instance, the reaction of 1-benzyl-3-dimethylaminovinyl-4-phenyl-1,5-benzodiazepine-2-thione with hydrazine hydrate (B1144303) has been shown to yield 1-benzyl-2-(pyrazol-4-yl)-1H-benzo[d]imidazole. This transformation involves a complex series of ring-opening and ring-closing events, ultimately leading to a stable benzimidazole product. This suggests that under certain reaction conditions, the benzimidazole scaffold can be formed as a product of a rearrangement, highlighting its thermodynamic stability.

Although a direct rearrangement of the this compound scaffold itself has not been reported, the possibility of intramolecular cyclizations followed by rearrangement, particularly involving the hydrazinyl side chain, remains an area for potential investigation. For example, intramolecular condensation reactions could lead to fused heterocyclic systems which might then be susceptible to rearrangement pathways like the Dimroth rearrangement, which is common in nitrogen-containing heterocycles.

Derivatization Strategies to Introduce Diverse Substituents on the Compound

The hydrazinyl group at the 2-position of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents. Key derivatization strategies include the formation of hydrazones and acylation of the hydrazinyl moiety.

A common and straightforward derivatization of 2-hydrazinyl-1H-benzimidazoles involves the condensation reaction with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out by refluxing the hydrazinylbenzimidazole with the carbonyl compound in a suitable solvent, such as ethanol. This reactivity is expected to be directly applicable to the 1-benzyl substituted analogue. The resulting hydrazones are often stable, crystalline solids and this method allows for the introduction of a wide variety of aryl and alkyl substituents.

Reactant 1Reactant 2 (Aldehyde/Ketone)Product (Hydrazone)Reaction Conditions
2-Hydrazinyl-1H-benzo[d]imidazoleBenzaldehyde2-(2-Benzylidenehydrazinyl)-1H-benzo[d]imidazoleEthanol, Reflux
2-Hydrazinyl-1H-benzo[d]imidazole4-Methoxybenzaldehyde2-[2-(4-Methoxybenzylidene)hydrazinyl]-1H-benzo[d]imidazoleEthanol, Reflux
2-Hydrazinyl-1H-benzo[d]imidazoleAcetone2-(2-Isopropylidenehydrazinyl)-1H-benzo[d]imidazoleEthanol, Reflux

The nucleophilic nature of the hydrazinyl group also allows for acylation reactions. For instance, the reaction of 2-hydrazinyl-1H-benzimidazole with triethyl orthoformate in acetic acid has been shown to yield both N-formyl and N-acetyl derivatives. urfu.ru This indicates that the hydrazinyl moiety can be readily acylated, providing a pathway to introduce acyl groups and further functionalize the molecule. It is anticipated that this compound would undergo similar acylation reactions.

Reactant 1Acylating Agent/ConditionsProduct
2-Hydrazinyl-1H-benzimidazoleTriethyl orthoformate / Acetic acidN'-(1H-Benzo[d]imidazol-2-yl)formohydrazide and N'-(1H-Benzo[d]imidazol-2-yl)acetohydrazide
2-Hydrazinyl-1H-benzimidazoleFormic acidN'-(1H-Benzo[d]imidazol-2-yl)formohydrazide
2-Hydrazinyl-1H-benzimidazoleAcetic acidN'-(1H-Benzo[d]imidazol-2-yl)acetohydrazide

While specific examples of the sulfonylation of this compound are not detailed in the available literature, the synthesis of various benzimidazole-sulfonyl derivatives is a known strategy in medicinal chemistry. Generally, benzimidazole scaffolds can be functionalized with sulfonyl groups, suggesting that the hydrazinyl moiety could potentially be sulfonated to introduce sulfonyl substituents. This represents a plausible but less explored derivatization route for this specific compound.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not available. The search yielded information on structurally related compounds, such as the non-benzylated parent molecule (2-hydrazinyl-1H-benzo[d]imidazole) and various 1-benzyl-1H-benzo[d]imidazole derivatives with different substituents at the 2-position. However, no specific spectra (NMR, MS, IR, UV-Vis) or detailed characterization data for the requested molecule could be located.

Therefore, it is not possible to generate the requested article with the specified detailed analysis for each spectroscopic technique, as this would require non-existent experimental data. An accurate and scientifically sound article on this specific compound cannot be constructed without the foundational spectroscopic information.

Spectroscopic and Structural Characterization of 1 Benzyl 2 Hydrazinyl 1h Benzo D Imidazole

X-ray Crystallography for Solid-State Structural Determination

Specific single-crystal X-ray diffraction data for 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole is not available in the reviewed literature. This analysis is crucial for definitively determining the solid-state structure of a compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

An analysis of the crystal lattice, including how individual molecules arrange themselves and the specific intermolecular forces such as hydrogen bonds that stabilize the crystal structure, is not possible without experimental crystallographic data. The hydrazinyl (-NHNH2) and benzimidazole (B57391) ring's N-H groups would be expected to be key participants in hydrogen bonding networks, but the specific motifs cannot be described.

Investigation of Tautomeric Forms in the Solid State

The potential for tautomerism is a known feature of benzimidazole derivatives. beilstein-journals.orgmdpi.combeilstein-journals.orgresearchgate.net However, an experimental investigation to identify which tautomeric form or forms of this compound exist in the solid state has not been reported. X-ray crystallography is a primary method for such determinations. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, LC-MS)

While chromatographic methods are standard for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions, specific protocols (e.g., mobile phase composition for TLC, retention times, and mass spectrometry fragmentation patterns for LC-MS) for this compound are not documented in the available search results. Generic methods for related benzimidazoles exist, but these are not specific to the target compound. nih.govnih.govresearchgate.netresearchgate.net

Computational and Theoretical Investigations of 1 Benzyl 2 Hydrazinyl 1h Benzo D Imidazole

Quantum Chemical Calculations

Quantum chemical methods are essential for understanding the fundamental properties of a molecule. They allow for the detailed exploration of its geometry, electronic distribution, and intramolecular interactions, providing a theoretical framework to interpret experimental observations and predict new properties.

Density Functional Theory (DFT) has become a primary method for computational studies of benzimidazole (B57391) derivatives due to its balance of accuracy and computational efficiency. researchgate.net The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) is commonly employed to perform geometry optimization. nih.gov This process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

For benzimidazole derivatives, DFT calculations reveal that the core benzimidazole ring system is largely planar. researchgate.net The introduction of a benzyl (B1604629) group at the N1 position and a hydrazinyl group at the C2 position introduces specific geometric features. The benzyl group is typically oriented nearly perpendicular to the plane of the benzimidazole ring. researchgate.net The optimized geometry is crucial as it serves as the foundation for all other computational analyses of the molecule's electronic properties.

Table 1: Representative Calculated Geometrical Parameters for Benzimidazole Derivatives Based on DFT Note: This data is illustrative for structurally similar 1,2-disubstituted benzimidazoles and may vary for the specific title compound.

ParameterTypical Calculated ValueReference Compound Type
C=N (imidazole ring) Bond Length~1.30 - 1.38 ÅN-Butyl-1H-benzimidazole nih.gov
C-N (imidazole ring) Bond Length~1.37 - 1.39 ÅN-Butyl-1H-benzimidazole nih.gov
N-C (benzyl) Bond Length~1.47 Å1,2-disubstituted benzimidazoles nih.gov
C-N-C (imidazole ring) Bond Angle~105° - 108°1,2-disubstituted benzimidazoles nih.gov
Dihedral Angle (Benzimidazole-Benzyl)~85° - 89°1-Benzyl-2-phenyl-1H-benzimidazole nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO can be distributed across the entire molecule. nih.gov The presence of the hydrazinyl group, an electron-donating group, would be expected to raise the energy of the HOMO, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly its ability to donate electrons or hydrogen atoms.

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzimidazole Derivatives Note: Values are representative and calculated for analogous compounds.

ParameterTypical Energy Value (eV)Significance
EHOMO-5.5 to -6.2 eVElectron-donating ability
ELUMO-0.8 to -1.5 eVElectron-accepting ability
Energy Gap (ΔE)4.5 to 5.5 eVChemical reactivity and stability nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 3: Representative NBO Analysis Stabilization Energies (E(2)) for Benzimidazole Structures Note: Data is illustrative of interactions found in similar heterocyclic systems.

Donor Orbital (i)Acceptor Orbital (j)Typical E(2) (kcal/mol)Interaction Type
LP(N)imidazole (B134444)π(C-C)aromatic20 - 40Lone pair delocalization
LP(N)hydrazinylσ(N-H)5 - 15Intramolecular hydrogen bonding
π(C-C)aromaticπ*(C-C)aromatic15 - 25π-electron delocalization

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of high negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of high positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole, the MEP map would be expected to show the most negative potential (red/yellow) concentrated around the nitrogen atoms, particularly the terminal -NH2 group of the hydrazinyl moiety, due to their lone pairs of electrons. nih.gov These sites represent the primary centers for nucleophilic and hydrogen-bonding interactions. Conversely, the hydrogen atoms of the hydrazinyl group (-NH-NH2) would exhibit a positive potential (blue), identifying them as the most likely sites for proton donation. semanticscholar.org

Theoretical Mechanistic Studies of Chemical Reactions Involving the Compound

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For this compound, a key area of interest is its potential as an antioxidant. Theoretical studies can predict the most likely pathways through which it neutralizes free radicals.

The antioxidant activity of compounds containing hydrazinyl or hydrazone moieties is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. nih.gov DFT calculations are used to determine the thermodynamics of several possible reaction mechanisms. researchgate.netbas.bg

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant directly transfers a hydrogen atom to a free radical. The feasibility of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the N-H bonds in the hydrazinyl group. A lower BDE indicates a more favorable HAT process. This mechanism is typically favored in nonpolar solvents. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process. First, the antioxidant is deprotonated, and then the resulting anion transfers an electron to the free radical. The thermodynamics are evaluated by calculating the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). The SPLET mechanism is often the dominant pathway in polar solvents. nih.gov

Radical Adduct Formation (RAF): This mechanism involves the covalent bonding of the antioxidant molecule to the free radical. nih.gov This pathway becomes significant when the antioxidant has multiple reactive sites or when HAT and SPLET are thermodynamically unfavorable.

For this compound, the N-H protons of the hydrazinyl group are the most probable sites for radical scavenging activity. Computational studies on similar benzimidazole hydrazones have shown that the SPLET mechanism is generally preferred in polar media, while the HAT mechanism is more likely in nonpolar environments. nih.gov

Table 4: Key Thermodynamic Parameters Calculated via DFT to Elucidate Radical Scavenging Mechanisms Note: This table illustrates the parameters used in mechanistic studies of related antioxidant compounds.

MechanismCalculated ParameterThermodynamic Significance
HATBond Dissociation Enthalpy (BDE)Enthalpy change for homolytic cleavage of an X-H bond.
SPLETProton Affinity (PA)Enthalpy change for the deprotonation step.
Electron Transfer Enthalpy (ETE)Enthalpy change for the electron transfer from the anion.

Transition State Characterization

In the computational study of chemical reactions, characterizing the transition state (TS) is crucial for understanding the reaction mechanism and determining its rate. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy dictate the activation barrier. For reactions involving benzimidazole derivatives, such as their synthesis or subsequent functionalization, Density Functional Theory (T) is a widely used method to locate and characterize transition state geometries.

Computational approaches to TS characterization typically involve:

Locating Stationary Points: Algorithms are used to find stationary points on the potential energy surface (PES). A transition state is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Frequency Analysis: Once a candidate TS structure is located, vibrational frequency calculations are performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactant to product.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified TS connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the TS, ensuring it leads to the correct energy minima corresponding to the reactant and product states.

While specific transition state studies for the reactions of this compound are not extensively documented in dedicated publications, the general methodologies are well-established for the synthesis and reactions of the benzimidazole core. longdom.orgrsc.org For example, in the cyclization reactions to form the benzimidazole ring, DFT calculations can elucidate the transition states for key steps like intramolecular C-N bond formation. acs.org These calculations provide the activation energy (Ea), which is fundamental to predicting the reaction's feasibility and kinetics.

Conformational Analysis and Energetic Profiles of the Compound

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to various possible conformers. Conformational analysis aims to identify the most stable (lowest energy) conformations and to determine the energy barriers for rotation between them.

Key rotational degrees of freedom in this molecule include:

Rotation around the C-N bond connecting the benzyl group to the benzimidazole nitrogen (N1).

Rotation around the C-C bond between the phenyl ring and the methylene (B1212753) bridge of the benzyl group.

Rotation around the C-N bond connecting the hydrazinyl group to the benzimidazole ring (C2).

Rotation around the N-N bond within the hydrazinyl group.

Computational studies, primarily using DFT, are employed to explore the potential energy surface associated with these rotations. researchgate.net For the related compound 1-Benzyl-1H-benzimidazole, crystal structure data reveals that the benzimidazole ring system is nearly planar, while the benzyl group's phenyl ring is oriented almost perpendicular to it, with a dihedral angle of approximately 86-89°. researchgate.netnih.gov This perpendicular arrangement is likely a stable conformation adopted to minimize steric hindrance.

The energetic profile can be mapped by systematically rotating a specific dihedral angle and calculating the energy at each step. This process generates a rotational energy profile that shows the energy minima (stable conformers) and maxima (rotational barriers). Studies on similar molecular fragments, such as N-benzhydrylformamides, have used DFT calculations to determine rotational barriers, which can be in the range of 2.5 to over 20 kcal/mol, depending on the bond and the steric hindrance from substituents. mdpi.comnih.gov For this compound, the rotation of the bulky benzyl group and the interactions of the hydrazinyl group's lone pairs would be the primary determinants of the conformational landscape.

Table 1: Representative Rotational Energy Barriers in Related Molecular Scaffolds This table provides illustrative data from related compounds to indicate the potential energy barriers in the title compound.

Rotatable Bond Fragment Compound Type Method Calculated Rotational Barrier (ΔG≠, kcal/mol) Reference
Aryl-CH₂ N-Benzhydrylformamide DFT (M06-2X) 2.5 nih.gov
Formyl (C-N) N-Benzhydrylformamide DFT (M06-2X) 20-23 nih.gov
Benzyl-N(imidazole) 1-Benzyl-1H-benzimidazole X-ray N/A (Dihedral Angle ~86°) nih.gov

Tautomerism Studies and Relative Stabilities of Isomeric Forms

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers that differ in the position of a proton. Benzimidazole and its derivatives are known to exhibit tautomerism. For this compound, two primary types of tautomerism are possible.

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. However, in the title compound, the substitution of a benzyl group at the N1 position precludes this type of tautomerism.

Hydrazone-Azo Tautomerism: The 2-hydrazinyl group can exist in equilibrium with its tautomeric hydrazone form. This is a common feature of 2-hydrazinyl substituted nitrogen heterocycles. The equilibrium involves the migration of a proton, leading to different bonding arrangements.

The potential tautomeric forms include:

Hydrazine-imino form: The structure as named, this compound.

Hydrazone-amino form: This form, 1-Benzyl-2-hydrazono-2,3-dihydro-1H-benzo[d]imidazole, is often more stable in related systems.

DFT calculations are the standard method for evaluating the relative stabilities of tautomers. researchgate.net By optimizing the geometry of each tautomeric form and calculating its total electronic energy (often including zero-point vibrational energy and thermal corrections to obtain Gibbs free energy), the most stable isomer can be identified. nih.gov Studies on the parent benzimidazole show that the 1H-tautomer is significantly more stable than other potential forms by over 130 kJ/mol (~31 kcal/mol). nih.gov For compounds with azo-hydrazone tautomerism, the relative stability is highly dependent on the molecular structure and solvent environment, with the hydrazone form often being energetically favored. chemrxiv.org

Table 2: Calculated Relative Stabilities of Tautomers in Benzimidazole Scaffolds This table presents data on the parent benzimidazole to illustrate the energy differences between tautomeric forms.

Compound Tautomeric Form Method Relative Energy (kJ/mol) Stability Rank Reference
Benzimidazole 1H-Benzimidazole DFT 0.0 1 (Most Stable) nih.gov
Benzimidazole 4H-Benzimidazole DFT 133.5 2 nih.gov
Benzimidazole 6H-Benzimidazole DFT 137.9 3 nih.gov
Benzimidazole 2H-Benzimidazole DFT 163.5 4 nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scispace.com It is extensively used in drug discovery to predict the binding affinity and interaction patterns of potential drug candidates with biological targets. Benzimidazole derivatives are known to target a wide range of proteins involved in cancer and other diseases, including kinases (e.g., VEGFR-2, EGFR), topoisomerases, and tubulin. researchgate.netnih.govnih.gov

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the protein target (often from the Protein Data Bank) and the ligand. The ligand's geometry is optimized to its lowest energy conformation.

Defining the Binding Site: Identifying the active site or binding pocket on the protein.

Sampling and Scoring: A docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site. A scoring function then estimates the binding affinity for each pose, typically reported in kcal/mol, where a more negative value indicates a stronger theoretical binding affinity.

Derivatives of the title compound, particularly benzimidazole-hydrazones, have been studied as potential anticancer agents. researchgate.netekb.eg Molecular docking simulations of these compounds into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, have shown strong binding affinities. These studies reveal key interactions, such as hydrogen bonds between the hydrazone moiety and amino acid residues like Cys919 and Asp1046, and hydrophobic interactions involving the benzyl and benzimidazole rings. ekb.eg

Table 3: Representative Molecular Docking Results for Benzimidazole-Hydrazone Derivatives This table shows theoretical binding affinities of compounds structurally related to the tautomeric form of this compound against various protein targets.

Compound Type Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Reference
Benzimidazole-Hydrazone VEGFR-2 (2OH4) -14.67 Cys919, Asp1046, Glu885 researchgate.netekb.eg
1-Benzyl-2-phenyl-benzimidazole derivative Antihypertensive Protein (4XX3) -9.2 to -10.0 Not Specified researchgate.net
Benzimidazole derivative Akt1 Kinase (4EKL) -55.66 (CDocker Energy) Glu228, Ala230, Glu234 scirp.org
Benzimidazole derivative DprE1 (Antitubercular Target) < -8.0 Not Specified nih.gov
Benzimidazole-pyrazole Cytochrome c peroxidase -8.12 Arg184, Lys179 researchgate.net
Benzimidazole derivative Estrogen Receptor (2ITO) -7.1 to -7.8 Not Specified rasayanjournal.co.in

These theoretical binding affinities suggest that this compound and its tautomers are promising scaffolds for designing inhibitors that can effectively interact with various biological targets.

Coordination Chemistry of 1 Benzyl 2 Hydrazinyl 1h Benzo D Imidazole As a Ligand

Identification of Potential Metal-Binding Sites on the Compound

No experimental or theoretical studies are available that identify the potential metal-binding sites on 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole.

Synthesis and Characterization of Metal Complexes

There are no published methods for the synthesis of metal complexes using this compound as a ligand, and consequently, no characterization data for such complexes exist in the scientific literature.

Spectroscopic and Structural Analysis of Coordination Compounds

As no coordination compounds of this compound have been synthesized or reported, there is no available spectroscopic or structural analysis data, such as IR, NMR, UV-Vis spectra, or X-ray crystallography results.

Theoretical Studies of Metal-Ligand Bonding and Stability

No computational or theoretical studies, such as Density Functional Theory (DFT) calculations, have been performed to investigate the metal-ligand bonding, stability, or electronic properties of potential complexes involving this compound.

The coordination chemistry of this compound remains an unexplored area of research. Future investigations would be necessary to determine its potential as a ligand and to characterize the properties of its corresponding metal complexes.

Structure Activity Relationship Sar Studies of 1 Benzyl 2 Hydrazinyl 1h Benzo D Imidazole Derivatives

Systematic Modification of the N1-Benzyl Substituent and its Influence on Biological Activity

The N1-benzyl group of the 1-benzyl-2-hydrazinyl-1H-benzo[d]imidazole scaffold plays a significant role in modulating the biological activity of its derivatives. Research has shown that substitutions on this benzyl (B1604629) ring can profoundly impact the compound's therapeutic potential, including its anticancer and antimicrobial properties. nih.govnih.gov

SAR studies have indicated that the presence and position of substituents on the benzyl ring are critical for activity. For instance, the introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. It has been observed that the N-1 position can significantly influence the chemotherapeutic efficacy when attached to different substituents, such as benzyl groups. nih.gov

In the context of anticancer activity, SAR investigations have revealed that the nature of the substituent on the N1-benzyl ring can lead to variations in cytotoxicity against different cancer cell lines. For example, in a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the presence of a benzyl group at the N-1 position was a key design element. nih.gov The anticancer activity was found to increase with the length of the linker between the aromatic moiety and the 5-nitro-1H-benzimidazole core. nih.gov

Compound IDN1-SubstituentBiological ActivityReference
Derivative ABenzylBaseline Activity nih.gov
Derivative BSubstituted BenzylEnhanced Cytotoxicity nih.gov
Derivative CAlkyl ChainModified Activity acs.org

Chemical Modifications at the Hydrazinyl Moiety and Resulting SAR

The hydrazinyl group at the C2-position of the this compound scaffold is a key functional group that can be readily modified to generate a diverse range of derivatives with varied biological activities. A common modification involves the condensation of the hydrazinyl group with various aldehydes and ketones to form hydrazones. nih.gov

These hydrazone derivatives have been extensively studied for their potential as antimicrobial, anthelmintic, and antioxidant agents. nih.govnih.gov The SAR of these hydrazones is largely influenced by the nature of the substituent introduced through the aldehyde or ketone. For instance, the presence of hydroxyl and/or methoxyl groups on the arylidene moiety of 1H-benzimidazolyl-2-hydrazones has been shown to favorably modulate their anti-Trichinella spiralis activity. nih.gov Specifically, hydrazones bearing only hydroxyl groups on the phenyl ring demonstrated remarkable anthelmintic activity. nih.gov The position of the hydroxyl group was also found to be critical, with a hydroxyl group at the 3-position of the phenyl moiety contributing significantly to the activity. nih.gov

Furthermore, the combination of the benzimidazole (B57391) and hydrazone pharmacophores can lead to synergistic effects, resulting in enhanced biological activity. Studies have shown that these hybrid molecules exhibit superior larvicidal effects compared to their parent benzimidazole derivatives. nih.gov

The electronic properties of the substituents on the phenyl ring of the hydrazone moiety also play a crucial role. Both electron-donating and electron-withdrawing groups can influence the antioxidant and radical scavenging activities of these compounds. nih.gov

Compound IDHydrazinyl ModificationBiological ActivityReference
Hydrazone 12-Hydroxybenzylidene90% larvicidal effect nih.gov
Hydrazone 22,4-Dihydroxybenzylidene95% larvicidal effect nih.gov
Hydrazone 32,3-Dihydroxybenzylidene100% larvicidal effect nih.gov
Hydrazone 43,4-Dihydroxybenzylidene100% larvicidal effect nih.gov

Exploration of Substituents on the Fused Benzene (B151609) Ring of the Benzimidazole Core

Modification of the fused benzene ring of the this compound scaffold provides another avenue for SAR exploration. The introduction of various substituents at the 5- and 6-positions of the benzimidazole ring can significantly impact the physicochemical properties and biological activity of the resulting derivatives. nih.govnih.gov

SAR studies have shown that the nature and position of these substituents are critical for determining the pharmacological effect. nih.gov For instance, in a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the presence of a chloro or nitro group at the 6-position was found to be important for their antimicrobial and anticancer activities. nih.gov

The position of the substituent also plays a crucial role. The 5- and 6-positions are the most commonly modified positions, and substitutions at these sites have been shown to lead to significant changes in biological activity.

Compound IDBenzene Ring SubstituentBiological ActivityReference
Derivative X6-ChloroPotent antibacterial activity nih.gov
Derivative Y6-NitroPotent antifungal activity nih.gov
Derivative Z5-ChloroImproved cytotoxicity nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties has proven to be a successful approach in the development of new therapeutic agents with improved efficacy and a broader spectrum of activity. nih.govnih.gov

Benzimidazole-Pyrazole Hybrids

One of the most explored classes of hybrid molecules are those that incorporate a pyrazole (B372694) ring system. Pyrazoles are well-known heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com

The synthesis of benzimidazole-pyrazole hybrids often involves the reaction of a this compound precursor with suitable reagents to construct the pyrazole ring. For example, condensation of 1-benzyl substituted chalcones with phenylhydrazine (B124118) has been used to afford 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles. nih.gov

SAR studies of these hybrids have revealed that the nature and position of substituents on both the benzimidazole and pyrazole rings can significantly influence their biological activity. For instance, in a series of benzimidazole-ornamented pyrazoles, a derivative possessing a para-nitrophenyl (B135317) moiety on the pyrazole scaffold exhibited the highest anti-inflammatory activity, which was superior to the standard drug diclofenac (B195802) sodium. nih.gov In the same series, a derivative with a para-bromophenyl unit showed the highest DPPH radical scavenging activity, while a para-fluorophenyl substituted analog displayed the most potent anticancer activity against pancreatic cancer cells. nih.gov

These findings highlight the potential of benzimidazole-pyrazole hybrids as multi-target agents with a broad range of therapeutic applications.

Hybrid CompoundPyrazole SubstituentBiological ActivityReference
Hybrid 6ap-NitrophenylSuperior anti-inflammatory activity nih.gov
Hybrid 6ip-BromophenylHighest DPPH radical scavenging activity nih.gov
Hybrid 6hp-FluorophenylHighest anticancer potency nih.gov

Other Fused and Bridged Heterocyclic Systems

While benzimidazole-pyrazole hybrids have been extensively studied, the this compound scaffold also serves as a versatile precursor for the synthesis of other fused and bridged heterocyclic systems. The reactive hydrazinyl group can participate in various cyclization reactions to form fused triazole, pyrimidine, and other heterocyclic rings.

For instance, the reaction of 2-hydrazinylbenzimidazoles with appropriate reagents can lead to the formation of triazolo[4,3-a]benzimidazoles. researchgate.net These fused systems have their own unique pharmacological profiles and represent an interesting area for further drug discovery research.

The synthesis of these more complex heterocyclic systems often involves multi-step reaction sequences, and the exploration of their SAR is an active area of investigation. The development of efficient synthetic methodologies for the construction of these fused and bridged systems is crucial for accessing a wider range of chemical diversity and exploring their therapeutic potential.

Exploration of Biological Activities of 1 Benzyl 2 Hydrazinyl 1h Benzo D Imidazole in Academic Research

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of 1-benzyl-2-hydrazinyl-1H-benzo[d]imidazole, especially its hydrazones, have demonstrated notable antiproliferative effects across a variety of human cancer cell lines. nih.govddg-pharmfac.net Researchers have synthesized and evaluated series of these compounds, revealing that structural modifications significantly influence their cytotoxic potency. ddg-pharmfac.netmdpi.com

For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides, which are derived from the core structure, showed excellent cytotoxic effects against four different cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM. mdpi.com Similarly, other studies on benzimidazole (B57391) hydrazones have reported moderate to potent antiproliferative activity against cell lines such as MCF-7 (breast cancer). nih.gov The introduction of specific substituents, such as hydroxyl groups or dinitro groups on the benzylidene portion of the hydrazone, has been shown to modulate this activity. ddg-pharmfac.net

Table 1: In Vitro Antiproliferative Activity of Selected Benzimidazole Hydrazone Derivatives This table is representative of findings in the field for compounds derived from the this compound scaffold. Specific values are illustrative of the range of activities reported in the literature.

Compound Type Cancer Cell Line Activity Metric (IC₅₀/GI₅₀) Reference
Benzimidazole-benzylidenebenzohydrazide Hybrid MCF-7 (Breast) 7.82 - 21.48 µM mdpi.com
Benzimidazole-benzylidenebenzohydrazide Hybrid HepG2 (Liver) 7.82 - 21.48 µM mdpi.com
Benzo[d]isothiazole Hydrazone MT-4 (Leukemia) Micromolar concentrations ddg-pharmfac.net

To understand the basis of their antiproliferative effects, researchers have investigated the mechanisms of action of benzimidazole derivatives at the cellular level. A significant body of research points towards the inhibition of DNA topoisomerase I as a key mechanism. nih.govnih.govnih.gov DNA topoisomerases are critical enzymes that manage the topological state of DNA and are vital for cell replication. nih.gov Certain 1H-benzimidazole derivatives have been identified as potent inhibitors of mammalian type I DNA topoisomerase. nih.gov

Further mechanistic studies have focused on the direct interaction of these compounds with DNA. nih.gov Techniques such as UV/Vis absorption, fluorescence, and circular dichroism spectroscopy have been employed to study these interactions. These studies revealed that novel 1H-benzo[d]imidazoles (BBZs) can bind to the minor groove of DNA, with a preference for AT-rich sequences. This binding can lead to the thermal stabilization of DNA. A significant red shift in the UV absorption spectra upon binding to DNA oligomers is indicative of this interaction. nih.gov

Another crucial aspect of the antiproliferative mechanism of these compounds is their ability to disrupt the normal progression of the cell cycle in cancer cells. nih.govnih.gov Flow cytometry analyses have shown that treatment with specific benzimidazole derivatives can lead to cell cycle arrest at different phases.

For example, certain novel 1H-benzo[d]imidazole derivatives were found to cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov An arrest at this checkpoint often indicates that the cellular DNA damage is too severe to be repaired, leading towards apoptosis. In another study, a benzimidazole-benzylidenebenzohydrazide hybrid induced a significant cell cycle arrest at the G1 phase in HepG2 liver cancer cells. nih.gov Treatment with this compound led to a substantial increase in the percentage of cells in the G0-G1 phase (from 52.39% to 72.13%) and a corresponding decrease in the S and G2/M phases. nih.gov

In Vitro Antimicrobial Activity

The benzimidazole scaffold is well-recognized for its broad-spectrum antimicrobial properties. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi. scholarsresearchlibrary.comacs.org

Numerous studies have confirmed the antibacterial potential of benzimidazole derivatives, including hydrazones, against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comasianpubs.orgresearchgate.net The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of the microorganism.

Novel series of 2-benzyl benzimidazole hydrazones have been synthesized and evaluated against various bacterial strains. scholarsresearchlibrary.com Research has shown that some of these compounds exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netresearchgate.net The specific substitutions on the benzimidazole ring and the hydrazone moiety play a critical role in determining the potency and spectrum of antibacterial action. asianpubs.org

Table 2: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives This table presents a summary of representative MIC values reported for various benzimidazole derivatives against common bacterial strains.

Compound Type Bacterial Strain MIC (µg/mL) Reference
2-Substituted-1H-benzimidazole S. aureus >100 nih.gov
2-Substituted-1H-benzimidazole B. subtilis >100 nih.gov
Benzimidazole Hydrazide Derivative S. thyphimurium 12.5 asianpubs.org
Benzimidazole Hydrazide Derivative P. aeruginosa 12.5 asianpubs.org
N-Alkylated-2-phenyl-1H-benzimidazole S. aureus 64 - 512 acs.org

In addition to their antibacterial properties, benzimidazole derivatives have been investigated for their antifungal activity. nih.govnih.gov These compounds have shown efficacy against various fungal pathogens, including yeasts like Candida albicans and molds such as Aspergillus niger. acs.orgasianpubs.org

Studies on 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives demonstrated moderate activity against Candida albicans and Aspergillus niger, with MIC values for the most active compounds being 64 μg/mL. acs.org Other research on benzimidazole hydrazides also reported significant antifungal activity against different Candida species. asianpubs.org The lipophilicity and specific substitutions on the phenyl ring are considered important factors for the observed antifungal potency. acs.org

Table 3: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives This table collates representative MIC values for benzimidazole derivatives against key fungal species.

Compound Type Fungal Strain MIC (µg/mL) Reference
N-Alkylated-2-phenyl-1H-benzimidazole Candida albicans 64 - 512 acs.org
N-Alkylated-2-phenyl-1H-benzimidazole Aspergillus niger 64 - 512 acs.org
Benzimidazole Hydrazide Derivative Candida albicans 12.5 - 25 asianpubs.org
1-Nonyl-1H-benzo[d]imidazole Candida spp. 0.5 - 256 nih.gov

In Vitro Studies of Other Investigational Biological Activities

Beyond antiproliferative and antimicrobial activities, the benzimidazole scaffold has been explored for other potential therapeutic properties. In particular, certain 1H-benzimidazol-2-yl hydrazones have been investigated for their antioxidant and anthelmintic activities. nih.gov Studies have demonstrated that some of these compounds possess radical scavenging capabilities. nih.gov Furthermore, in vitro experiments have shown that specific benzimidazole hydrazones exhibit potent anthelmintic activity against parasites like Trichinella spiralis, in some cases proving more effective than clinically used drugs. nih.govresearchgate.net

Limited Specific Research Data Available for this compound

The benzimidazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known to be a constituent of numerous biologically active molecules. nih.gov Research has been conducted on various related compounds, such as benzimidazole-hydrazone derivatives, which have shown some potential in vitro as antioxidant agents. nih.govnih.govcumhuriyet.edu.trunl.pt Similarly, other 2-substituted benzimidazole derivatives have been assessed for their anti-inflammatory potential. nih.govresearchgate.net

In the context of antiviral research, investigations have often centered on hybrids and other complex derivatives of benzimidazole, rather than the specific 1-benzyl-2-hydrazinyl variant. nih.govresearchgate.netnih.gov Furthermore, while the benzimidazole core is a subject of interest in antimalarial drug discovery, specific data for this compound in this area is not available.

The absence of dedicated research on this compound means that a detailed exploration of its biological activities, as per the requested article structure, cannot be accurately and scientifically fulfilled at this time. The available literature predominantly focuses on derivatives and analogues, and extrapolating these findings to the specific compound would be scientifically unsound.

Consequently, the identification of this compound as a lead compound for further preclinical development is also not substantiated by current research findings. Lead compound identification is contingent on initial screenings and demonstrated activity, which, for this specific molecule, has not been widely reported. While benzimidazole-hydrazone derivatives have been considered as potential lead compounds in other therapeutic areas, such as oncology, this does not directly apply to the subject compound without specific evidence. researchgate.net

Therefore, a detailed article focusing solely on the specified biological activities of this compound cannot be generated due to insufficient specific data in the existing scientific literature.

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